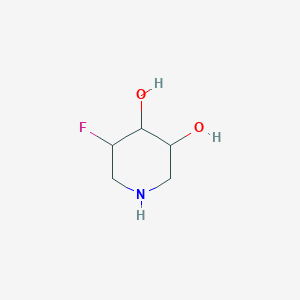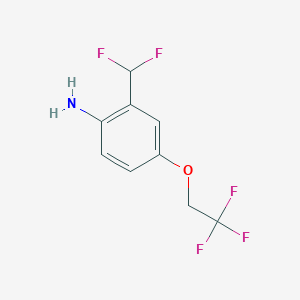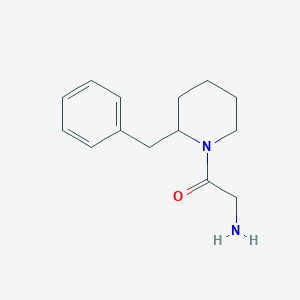
2-Amino-1-(2-benzylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-benzylpiperidin-1-yl)ethanone is a synthetic organic compound that features a piperidine ring substituted with a benzyl group and an amino group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2-benzylpiperidin-1-yl)ethanone typically involves the reaction of 2-benzylpiperidine with an appropriate amino ketone precursor. One common method includes the reductive amination of 2-benzylpiperidine with 2-aminoacetophenone under hydrogenation conditions using a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms, which can then be substituted by nucleophiles.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-benzylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
2-Amino-1-(2-piperidin-1-yl)ethanone: Lacks the benzyl group, resulting in different pharmacological properties.
2-Amino-1-(2-morpholin-1-yl)ethanone: Contains a morpholine ring instead of a piperidine ring, leading to variations in chemical reactivity and biological activity.
2-Amino-1-(2-pyrrolidin-1-yl)ethanone: Features a pyrrolidine ring, which affects its overall molecular interactions.
Uniqueness: The presence of the benzyl group in 2-Amino-1-(2-benzylpiperidin-1-yl)ethanone imparts unique steric and electronic properties, influencing its binding interactions and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-amino-1-(2-benzylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C14H20N2O/c15-11-14(17)16-9-5-4-8-13(16)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2 |
InChI Key |
CBLQVLMNWWPRPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


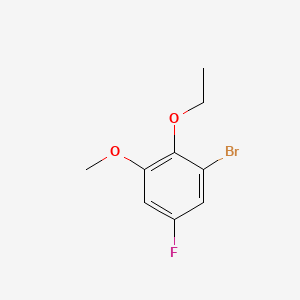
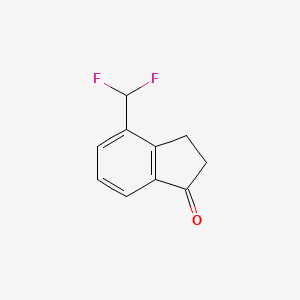
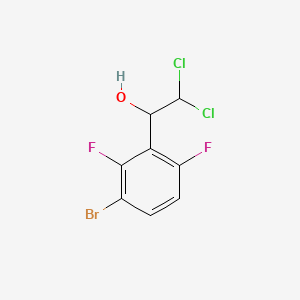
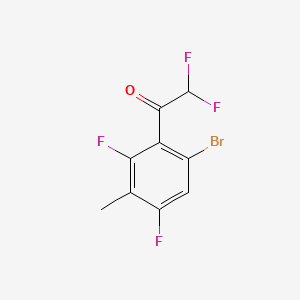
![3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14767522.png)
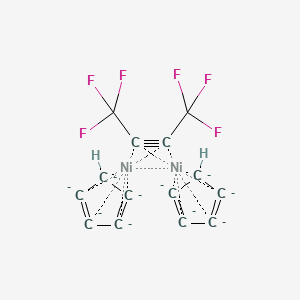
![tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14767528.png)

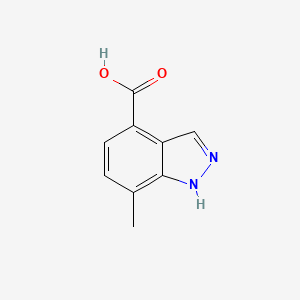
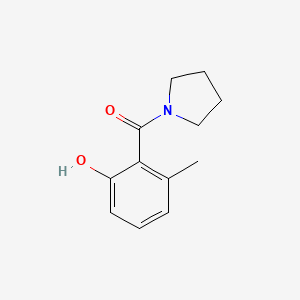
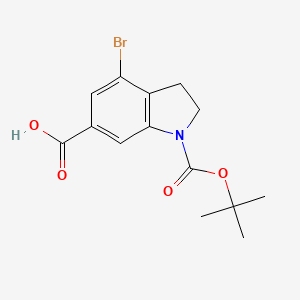
![N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14767568.png)
